molecular formula C12H13N3 B3023251 N2-(3-Methylphenyl)-2,3-pyridinediamine CAS No. 176032-17-0

N2-(3-Methylphenyl)-2,3-pyridinediamine

Cat. No. B3023251
CAS RN: 176032-17-0
M. Wt: 199.25 g/mol
InChI Key: OWROLTVNXRCEDW-UHFFFAOYSA-N
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Description

“N2-(3-Methylphenyl)-2,3-pyridinediamine” seems to be a complex organic compound. The closest related compounds I found are “Metaphedrine” or “3-Methylmethamphetamine (3-MMA)” which is an amphetamine derivative , and “3-Methylphenethylamine (3MPEA)” which is an organic compound with the chemical formula of C9H13N .


Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, in one study, "5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H2TCPP) molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared MMT by dehydration condensation reaction" .


Molecular Structure Analysis

The molecular structure of related compounds can be determined using techniques like X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving related compounds can be quite complex. For example, "5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H2TCPP) molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared MMT by dehydration condensation reaction" .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined using various techniques. For example, "The PAAs were produced with moderate to high inherent viscosities of 0.91–1.53 dL/g. All the PAAs could be cast from DMAc solution and thermally converted into transparent, flexible and tough polyimide films with tensile strength of 79.6–115.2 MPa, tensile modulus of 1.97–2.48 GPa, and elongation at break of 10.8–21.7%" .

Mechanism of Action

The mechanism of action of related compounds can vary widely. For instance, "3-Methylphenethylamine (3MPEA) is a human trace amine associated receptor 1 (TAAR1) agonist" .

Safety and Hazards

The safety and hazards of related compounds can be determined using safety data sheets. For instance, “Tris[2-(dimethylamino)ethyl]amine” is classified as causing severe skin burns and eye damage .

Future Directions

The future directions of research on related compounds can be quite diverse. For example, "The molecule N,N′ -bis (3-methylphenyl)- N,N′ -dyphenylbenzidine (TPD) has been widely used in optoelectronic applications, mainly for its hole-transporting properties, but also for its capability to emit blue light and amplified spontaneous emission, which is important for the development of organic lasers" .

properties

IUPAC Name

2-N-(3-methylphenyl)pyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)15-12-11(13)6-3-7-14-12/h2-8H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWROLTVNXRCEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(3-Methylphenyl)-2,3-pyridinediamine

Synthesis routes and methods I

Procedure details

A mixture of (3-nitropyridin-2-yl)-m-tolylamine (2.30 g, 10.0 mmol) in EtOAc (150 mL) was degassed with a stream of nitrogen prior to addition of 10% Pd/C (400 mg) and was stirred at RT under a hydrogen atmosphere for 16 h. The suspension was filtered and the filtrate was concentrated in vacuo to afford the title compound as a white solid (1.88 g, 94%). LCMS (Method C): RT 1.60 min [M+H]+ 200.1.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods II

Procedure details

A mixture of 3-nitro-2-[(m-tolyl)amino]pyridine (825 mg) and 10% palladium carbon (0.3 g) in ethanol (15 ml) and 1,4-dioxane (15 ml) was stirred under hydrogen (3 atm) at room temperature for 30 minutes. The catalyst was removed and the solvent was evaporated. The solids were collected and washed with isopropyl ether to give 3-amino-2-[(m-tolyl)amino]pyridine (660 mg).
Quantity
825 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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